molecular formula C12H15NO3S B13427323 1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B13427323
M. Wt: 253.32 g/mol
InChI Key: FCBNTJHXQSNGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a fused benzene and thiazine ring system, with an isobutyl group attached to the nitrogen atom and a dioxide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide typically involves the condensation of 2-aminobenzenesulfonamide with isobutyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the thiazine ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems for reagent addition and temperature control further enhances the reproducibility and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides, sodium hydride, and dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems and functional materials.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents targeting various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-Isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of the isobutyl group and the dioxide functionality in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other benzothiazine derivatives.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

1-(2-methylpropyl)-2,2-dioxo-2λ6,1-benzothiazin-4-one

InChI

InChI=1S/C12H15NO3S/c1-9(2)7-13-11-6-4-3-5-10(11)12(14)8-17(13,15)16/h3-6,9H,7-8H2,1-2H3

InChI Key

FCBNTJHXQSNGCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=O)CS1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.